molecular formula C16H22N4O2S B2686105 N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422527-63-7

N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2686105
CAS RN: 422527-63-7
M. Wt: 334.44
InChI Key: GKMNFFWRJXYIGT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing functional groups such as carboxamide, thioxo, and dimethylamino. These functional groups are common in many pharmaceuticals and biologically active compounds .

Scientific Research Applications

Anticancer Research Applications

  • A series of coumarin and quinolinone-3-aminoamide derivatives, including structures similar to the given compound, were synthesized and evaluated for their potential in inhibiting cancer cell growth. The study highlighted the synthesis process and the evaluation of these compounds as anticancer agents, providing insights into their structural and functional relevance in cancer treatment (Matiadis et al., 2013).
  • Novel compounds derived from visnaginone and khellinone, showing structures related to the chemical compound , were synthesized for their use as anti-inflammatory and analgesic agents, with some demonstrating significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Antimicrobial Research Applications

  • The synthesis and evaluation of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related, were explored for antitubercular activity against Mycobacterium tuberculosis. This study indicates the potential utility of these compounds in addressing tuberculosis through targeted antimicrobial action (Marvadi et al., 2020).

Synthesis and Chemical Properties

  • The efficient synthesis of secondary carboxamides carrying ω-substituted ethyl and propyl groups on the nitrogen atom, highlighting the chemical versatility and potential applications of these compounds in various research contexts (Saitô et al., 1984).
  • Research on the hydrolytic opening of the quinazoline ring in derivatives similar to the compound , examining the reaction processes and outcomes to understand the chemical behavior and potential applications of these compounds (Shemchuk et al., 2010).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-8-20-15(22)12-6-5-11(10-13(12)18-16(20)23)14(21)17-7-9-19(2)3/h5-6,10H,4,7-9H2,1-3H3,(H,17,21)(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMNFFWRJXYIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN(C)C)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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